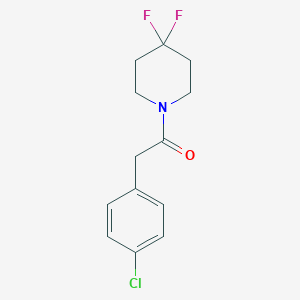

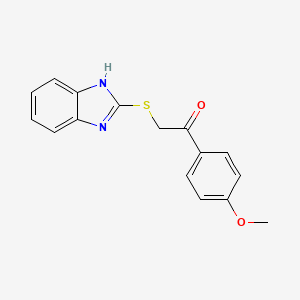

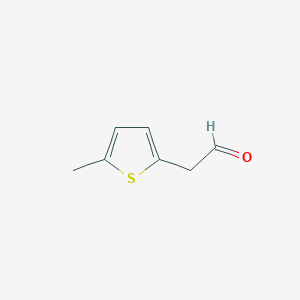

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival.

Applications De Recherche Scientifique

Central Nervous System (CNS) Drug Synthesis

Heterocycles, including indoles and piperidines, have been identified as crucial functional groups in the synthesis of compounds with potential CNS activity. These functional groups can lead to the synthesis of novel drugs aimed at treating CNS disorders, offering an alternative to traditional drugs with adverse effects like addiction and tolerance. This opens up avenues for the development of CNS-acting drugs using "1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide" as a key intermediate or analog (Saganuwan, 2017).

Indole Synthesis Methodologies

The compound could play a role in indole synthesis strategies, which are critical for producing a wide array of bioactive molecules. Indoles are a foundational structure in many pharmaceuticals, and the development of new methods for their synthesis is a continually evolving field. This compound may serve as a precursor or intermediate in novel synthesis routes, contributing to the advancement of indole chemistry (Taber & Tirunahari, 2011).

HIV Inhibitors

Indole derivatives, such as "this compound," have shown promise in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These compounds can be optimized for better efficacy and reduced toxicity, representing a valuable direction for AIDS research and therapy (Famiglini & Silvestri, 2018).

N-Heterocycle Synthesis

Chiral sulfinamides, such as those derived from "this compound," have been highlighted for their role in the stereoselective synthesis of N-heterocycles. These compounds can lead to diverse piperidines, pyrrolidines, and azetidines, which are integral to many natural products and therapeutically relevant molecules (Philip et al., 2020).

Drug Synthesis and Chemoprotection

Compounds featuring indole and carboxamide groups are part of ongoing research into chemoprotective agents against cancers, particularly breast and prostate cancer. The derivative's structural components suggest potential utility in exploring chemoprotective properties, possibly through mechanisms involving enzyme modulation or detoxification processes (Bradlow, 2008).

Propriétés

IUPAC Name |

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c18-17(19,20)10-22-15(24)11-5-7-23(8-6-11)16(25)13-9-21-14-4-2-1-3-12(13)14/h1-4,9,11,21H,5-8,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADQUDMIHXAQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2631174.png)

![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)

![Ethyl 5-[(3,4-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2631185.png)

![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)